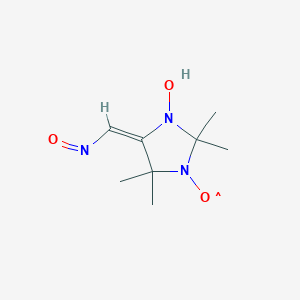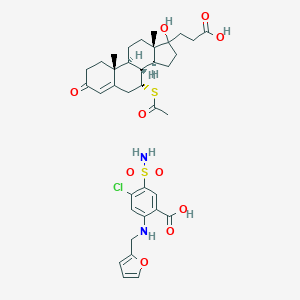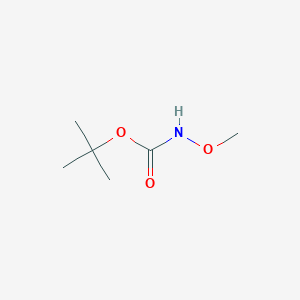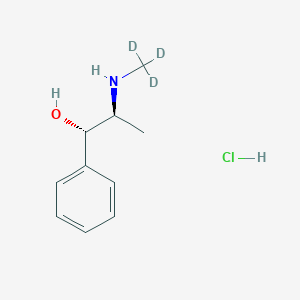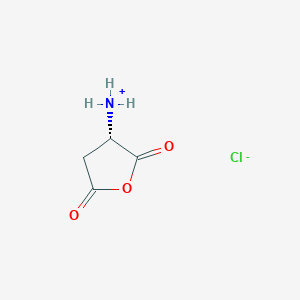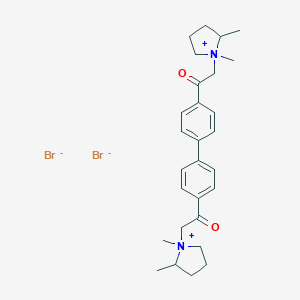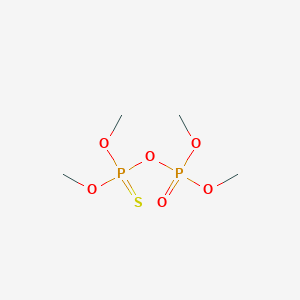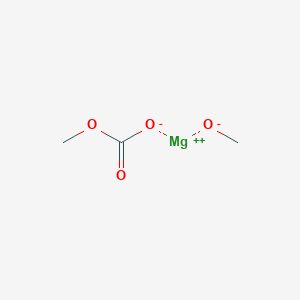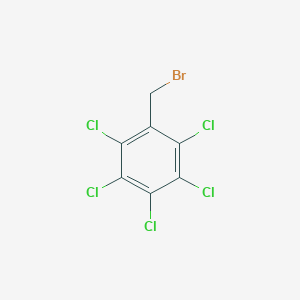
Pentachlorobenzyl bromide
Overview
Description
Pentachlorobenzyl bromide is an organic compound characterized by a benzene ring substituted with five chlorine atoms and a bromomethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Pentachlorobenzyl bromide can be synthesized through the bromination of pentachlorotoluene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group, resulting in the formation of this compound .
Chemical Reactions Analysis
Pentachlorobenzyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form pentachlorobenzoic acid.
Reduction Reactions: It can be reduced to form pentachlorotoluene.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions are pentachlorobenzoic acid, pentachlorotoluene, and various substituted benzyl derivatives .
Scientific Research Applications
Pentachlorobenzyl bromide is used in scientific research for various applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: This compound is used in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of pentachlorobenzyl bromide involves its reactivity with nucleophiles. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is utilized in chemical synthesis and modification of biological molecules .
Comparison with Similar Compounds
Pentachlorobenzyl bromide can be compared with similar compounds such as pentachlorotoluene and pentabromobenzyl bromide:
Pentachlorotoluene: This compound is similar in structure but lacks the bromine atom. It is less reactive compared to this compound.
Pentabromobenzyl bromide: This compound has bromine atoms instead of chlorine atoms on the benzene ring. .
This compound is unique due to its specific reactivity profile and the presence of both chlorine and bromine atoms, making it a versatile compound in various chemical processes.
Properties
IUPAC Name |
1-(bromomethyl)-2,3,4,5,6-pentachlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDXYWLCPJLCDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)
